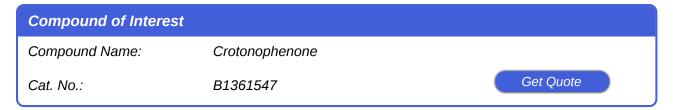


# An In-depth Technical Guide to the Physicochemical Properties of Crotonophenone

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Crotonophenone**. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows to support scientific investigation and drug development endeavors.

### **Introduction to Crotonophenone**

**Crotonophenone**, systematically known as (E)-1-phenylbut-2-en-1-one, is an  $\alpha,\beta$ -unsaturated ketone.[1] This structural feature, characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparts a high degree of reactivity to the molecule, making it a valuable intermediate in various organic syntheses.[1] Its role as a Michael acceptor is of particular significance in the formation of carbon-carbon bonds.[1] The applications of **Crotonophenone** extend from being a precursor in the synthesis of fine chemicals and potential therapeutic agents to its use in material science, where it can be incorporated into polymer chains or act as a photoinitiator.[1]

## **Physicochemical Data**

The following tables summarize the key physicochemical properties of **Crotonophenone**.

Table 1: Chemical Identifiers and Nomenclature



Identifier	Value
IUPAC Name	(E)-1-phenylbut-2-en-1-one[1][2]
Common Synonyms	trans-Crotonophenone[1], Phenyl propenyl ketone[2]
CAS Number	495-41-0[1][3], 35845-66-0[4]
Molecular Formula	C10H10O[3][4]
InChI Key	FUJZJBCWPIOHHN-QHHAFSJGSA-N[5]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	146.19 g/mol [2]
Appearance	Liquid[1]
Melting Point	21 °C[5]
Boiling Point	225.7 ± 13.0 °C at 760 mmHg[1][3]
Density	1.0 ± 0.1 g/cm <sup>3</sup> [1][3]
Flash Point	86.3 ± 14.8 °C[1][3]
Refractive Index	1.530[1][3]
Storage Temperature	2-8°C[4]

Table 3: Calculated and Spectroscopic Data



Property	Value
LogP	2.40[3]
Polar Surface Area (PSA)	17.07 Å <sup>2</sup> [3][4]
Hydrogen Bond Donor Count	0[4]
Hydrogen Bond Acceptor Count	1[4]
Rotatable Bond Count	2[4]
Exact Mass	146.073166[3]

## **Experimental Protocols**

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research.

3.1. Determination of Partition Coefficient (Octanol/Water)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using the shake-flask method, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[6][7]

- Shake-Flask Method (OECD 107/EPA OPPTS 830.7550):
  - Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
  - Sample Preparation: Dissolve a known amount of Crotonophenone in either the aqueous or organic phase.
  - Equilibration: Combine the two phases in a separatory funnel and shake gently for a predetermined period (e.g., 20 minutes) to allow for partitioning.[8] Allow the layers to separate completely.
  - Analysis: Determine the concentration of Crotonophenone in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7]



 Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

#### 3.2. Spectroscopic Analysis for Structural Elucidation

The identity and purity of **Crotonophenone** are confirmed using various spectroscopic techniques.[1]

- Infrared (IR) Spectroscopy:
  - Sample Preparation: A thin film of liquid Crotonophenone is placed between two KBr plates.
  - Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm<sup>-1</sup>).
  - Interpretation: The presence of characteristic absorption bands for the  $\alpha,\beta$ -unsaturated ketone functional group (C=O and C=C stretching) is confirmed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve a small amount of Crotonophenone in a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Data Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer.
  - Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS):
  - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
    often coupled with a gas chromatograph (GC-MS).
  - Ionization: Ionize the sample using a suitable technique (e.g., electron ionization).



Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined,
 confirming the molecular weight and providing structural information.

#### 3.3. Stability Studies

Stability testing is essential to determine the retest period and appropriate storage conditions. [10] These studies are typically conducted following ICH Q1A(R2) guidelines.[11]

- · Long-Term Stability Testing:
  - Storage Conditions: Store samples of **Crotonophenone** under controlled long-term storage conditions (e.g.,  $25^{\circ}$ C  $\pm$   $2^{\circ}$ C / 60% RH  $\pm$  5% RH).[12]
  - Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
  - Attributes Tested: Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.[13]
- Accelerated Stability Testing:
  - $\circ$  Storage Conditions: Store samples under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[12]
  - Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months).[12]
  - Purpose: The data is used to predict the long-term stability and to evaluate the effect of short-term excursions from the labeled storage conditions.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like **Crotonophenone**.

Caption: Workflow for the Physicochemical Characterization of **Crotonophenone**.

### Conclusion



This guide has provided a detailed overview of the physicochemical properties of **Crotonophenone**, including tabulated data and experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this versatile chemical compound and its potential applications. The provided workflow offers a logical framework for the systematic characterization of such molecules.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Crotonophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361547#physicochemical-properties-of-crotonophenone]



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